1-Chloro-2-fluoro-3-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene
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Overview
Description
1-Chloro-2-fluoro-3-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of chlorine and fluorine atoms attached to a benzene ring, along with a sulfanylmethyl group
Preparation Methods
The synthesis of 1-Chloro-2-fluoro-3-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature. Industrial production methods may involve large-scale synthesis using similar coupling reactions, optimized for higher yields and purity.
Chemical Reactions Analysis
1-Chloro-2-fluoro-3-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and fluorine) on the benzene ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: As mentioned earlier, Suzuki–Miyaura coupling is a key reaction for synthesizing this compound.
Common reagents used in these reactions include palladium catalysts, organoboron compounds, and various nucleophiles or electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Chloro-2-fluoro-3-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and interactions involving halogenated aromatic compounds.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Chloro-2-fluoro-3-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene involves its interaction with molecular targets through its halogen and sulfanylmethyl groups. These interactions can lead to various chemical transformations, depending on the specific conditions and the presence of other reactants. The pathways involved may include electrophilic aromatic substitution and nucleophilic aromatic substitution reactions .
Comparison with Similar Compounds
Similar compounds to 1-Chloro-2-fluoro-3-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene include other halogenated aromatic compounds such as:
1-Chloro-2-fluorobenzene: A simpler compound with only chlorine and fluorine substituents on the benzene ring.
1-Bromo-4-chloro-2-fluorobenzene: Another halogenated benzene derivative with bromine, chlorine, and fluorine substituents.
4-Chlorobenzotrifluoride: A compound with a trifluoromethyl group and chlorine substituent on the benzene ring.
The uniqueness of this compound lies in its specific combination of halogen and sulfanylmethyl groups, which confer distinct chemical properties and reactivity.
Properties
IUPAC Name |
1-chloro-3-[(4-chloro-3-fluorophenyl)sulfanylmethyl]-2-fluorobenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2F2S/c14-10-5-4-9(6-12(10)16)18-7-8-2-1-3-11(15)13(8)17/h1-6H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGQDZZHWKNPFAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)F)CSC2=CC(=C(C=C2)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2F2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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